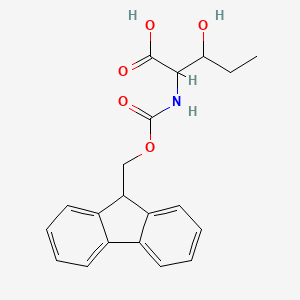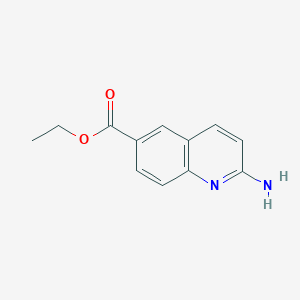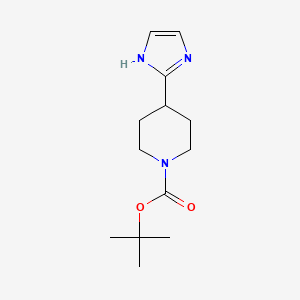
Fmoc-2-Amino-3-hydroxypentansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-2-amino-3-hydroxypentanoic acid” is a biochemical used for proteomics research . It is used as an active pharmaceutical intermediate .
Synthesis Analysis
The synthesis of Fmoc-protected amino acids, including Fmoc-2-amino-3-hydroxypentanoic acid, is a well-studied area. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is frequently used as a protecting group for amines . The particular emphasis is given to the preparation of building blocks for use in solid-phase glycopeptide synthesis based on the 9-fluorenylmethoxycarbonyl (Fmoc) protective group strategy .
Molecular Structure Analysis
The molecular formula of Fmoc-2-amino-3-hydroxypentanoic acid is C20H21NO5, and its molecular weight is 355.39 .
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical and Chemical Properties Analysis
Fmoc-2-amino-3-hydroxypentanoic acid has unique properties that make it an excellent bio-organic scaffold for diverse applications. It has attracted great interest due to its ease of synthesis and applications as functional materials .
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
“Fmoc-2-Amino-3-hydroxypentansäure” wird in der Proteomikforschung eingesetzt . Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Diese Verbindung könnte zur Synthese von Peptiden oder Proteinen für weitere Studien verwendet werden.
Biochemische Forschung
Diese Verbindung wird als biochemisches Mittel eingestuft, was auf ihre Verwendung in der biochemischen Forschung hinweist . Biochemische Forschung befasst sich mit der Untersuchung der chemischen Substanzen und lebenswichtigen Prozesse, die in lebenden Organismen ablaufen. Dies könnte die Untersuchung von Stoffwechselwegen, DNA/RNA-Prozessen und vielem mehr umfassen.
Pharmazeutischer Zwischenstoff
Die Verbindung wird auch als aktiver pharmazeutischer Zwischenstoff eingesetzt . Dies bedeutet, dass sie bei der Herstellung von Arzneimitteln verwendet werden könnte, möglicherweise als Baustein bei der Synthese eines komplexeren Arzneimittels.
Chromatographie und Massenspektrometrie
“this compound” könnte in der Chromatographie und Massenspektrometrie eingesetzt werden . Dies sind analytische Verfahren, die verwendet werden, um jede Komponente in einer Mischung zu trennen, zu identifizieren und zu quantifizieren. Die Verbindung könnte in diesen Analysen als Standard oder Ziel der Untersuchung verwendet werden.
Forschung in kontrollierter Umgebung
Diese Verbindung könnte in Forschungsprojekten eingesetzt werden, die in einer kontrollierten Umgebung durchgeführt werden . Dies könnte Laborexperimente unter kontrollierten Bedingungen umfassen, wie z. B. Zellkulturstudien oder Tiermodellstudien.
Wirkmechanismus
Target of Action
Fmoc-2-amino-3-hydroxypentanoic acid is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-2-amino-3-hydroxypentanoic acid is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-2-amino-3-hydroxypentanoic acid involves its interaction with the amine group of amino acids. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine .
Biochemical Pathways
The biochemical pathway affected by Fmoc-2-amino-3-hydroxypentanoic acid is the peptide synthesis pathway. Specifically, it is involved in the solid-phase peptide synthesis (SPPS) process . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The result of the action of Fmoc-2-amino-3-hydroxypentanoic acid is the protection of the amine group during peptide synthesis. This allows for the successful synthesis of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-2-amino-3-hydroxypentanoic acid is influenced by environmental factors such as pH and temperature. The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the environment can influence the stability of the Fmoc group. Additionally, temperature can affect the rate of the reaction in which the Fmoc group is introduced or removed .
Zukünftige Richtungen
Fmoc-protected single amino acids have shown potential for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They are novel scaffolds for diverse applications, including antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .
Biochemische Analyse
Biochemical Properties
Fmoc-2-amino-3-hydroxypentanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide chain assembly . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is typically removed by treatment with a base, such as piperidine, which allows the amino group to participate in peptide bond formation .
Cellular Effects
Fmoc-2-amino-3-hydroxypentanoic acid influences various cellular processes, particularly those related to protein synthesis. By protecting the amino group, this compound ensures the correct assembly of peptide chains, which is essential for the proper function of proteins within cells . The presence of the Fmoc group can also affect cell signaling pathways and gene expression by modulating the availability of free amino groups for post-translational modifications . Additionally, Fmoc-2-amino-3-hydroxypentanoic acid can impact cellular metabolism by influencing the synthesis and degradation of peptides and proteins .
Molecular Mechanism
The mechanism of action of Fmoc-2-amino-3-hydroxypentanoic acid involves the protection of the amino group through the formation of a carbamate linkage with the Fmoc group . This protective group is stable under acidic conditions but can be removed under basic conditions, allowing the amino group to participate in peptide bond formation . The Fmoc group also facilitates the purification and analysis of peptides by providing a chromophore that can be detected using UV spectroscopy . This property is particularly useful in solid-phase peptide synthesis, where the progress of the reaction can be monitored by measuring the release of the Fmoc group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-2-amino-3-hydroxypentanoic acid can change over time due to its stability and degradation properties. The Fmoc group is generally stable at room temperature but can degrade under prolonged exposure to light and moisture . Over time, the protective group may be removed, leading to the exposure of the amino group and potential side reactions . Long-term studies have shown that the stability of Fmoc-2-amino-3-hydroxypentanoic acid is crucial for maintaining the integrity of peptide synthesis reactions .
Dosage Effects in Animal Models
The effects of Fmoc-2-amino-3-hydroxypentanoic acid in animal models can vary depending on the dosage administered. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, Fmoc-2-amino-3-hydroxypentanoic acid can cause adverse effects, such as disruptions in protein synthesis and cellular metabolism . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects .
Metabolic Pathways
Fmoc-2-amino-3-hydroxypentanoic acid is involved in various metabolic pathways related to protein synthesis and degradation. This compound interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and breakdown of peptide bonds . The presence of the Fmoc group can also influence metabolic flux by modulating the availability of free amino groups for enzymatic reactions . Additionally, Fmoc-2-amino-3-hydroxypentanoic acid can affect metabolite levels by altering the synthesis and degradation rates of peptides and proteins .
Transport and Distribution
The transport and distribution of Fmoc-2-amino-3-hydroxypentanoic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes through specific amino acid transporters, which facilitate its uptake into cells . Once inside the cell, Fmoc-2-amino-3-hydroxypentanoic acid can bind to various proteins and enzymes, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Fmoc-2-amino-3-hydroxypentanoic acid is determined by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, through the presence of targeting signals on its peptide chain . Additionally, post-translational modifications, such as phosphorylation or glycosylation, can influence the activity and function of Fmoc-2-amino-3-hydroxypentanoic acid within different subcellular compartments .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-17(22)18(19(23)24)21-20(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-18,22H,2,11H2,1H3,(H,21,25)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKJOSVYDOHRGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B1318931.png)





